(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol
Overview
Description
(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol is a synthetic compound that belongs to the class of chola-5,7-dien-24-ol derivatives This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group at the 3-beta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol typically involves the protection of the hydroxyl group at the 3-beta position using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
- Dissolve the chola-5,7-dien-24-ol in anhydrous DCM.
- Add imidazole or pyridine to the solution.
- Slowly add TBDMS-Cl to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The purification steps may include recrystallization and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS protecting group can be removed under acidic conditions or using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, DMP, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: TBAF, acidic conditions (e.g., HCl, H2SO4)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Free hydroxyl compound
Scientific Research Applications
(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized steroids.
Mechanism of Action
The mechanism of action of (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other positions of the molecule. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol can be compared with other similar compounds, such as:
(3beta)-3-Hydroxychola-5,7-dien-24-ol: Lacks the TBDMS protecting group, making it more reactive at the hydroxyl position.
(3beta)-3-Methoxychola-5,7-dien-24-ol: Contains a methoxy group instead of TBDMS, leading to different reactivity and applications.
(3beta)-3-Acetoxychola-5,7-dien-24-ol: Has an acetoxy group, which can be hydrolyzed to yield the free hydroxyl compound.
The uniqueness of this compound lies in its steric protection provided by the TBDMS group, allowing selective reactions and applications in various fields.
Properties
IUPAC Name |
(4R)-4-[(3S,9S,10R,13R,14R,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11-12,21,23,25-27,31H,9-10,13-20H2,1-8H3/t21-,23+,25-,26+,27+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVRDHODXFXHIG-GSLUGYJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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